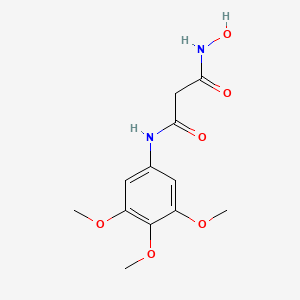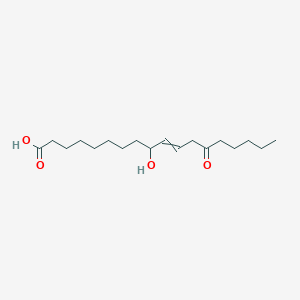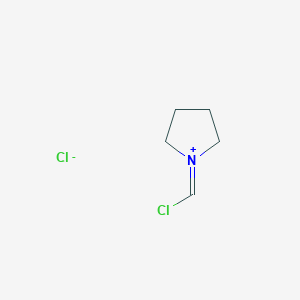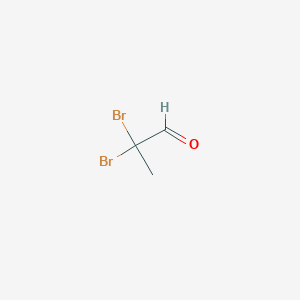![molecular formula C17H20O2 B14486183 1,1'-[Methylenebis(oxymethylene)]bis(4-methylbenzene) CAS No. 65201-78-7](/img/structure/B14486183.png)
1,1'-[Methylenebis(oxymethylene)]bis(4-methylbenzene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(4-methylbenzyloxy)methane is an organic compound characterized by the presence of two 4-methylbenzyloxy groups attached to a central methane molecule
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(4-methylbenzyloxy)methane typically involves the reaction of 4-methylbenzyl alcohol with formaldehyde in the presence of an acid catalyst. The reaction proceeds through a condensation mechanism, where the hydroxyl groups of the alcohol react with the formaldehyde to form the desired bis(4-methylbenzyloxy)methane.
Industrial Production Methods
In an industrial setting, the production of bis(4-methylbenzyloxy)methane can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring high yields and purity of the final product.
化学反応の分析
Types of Reactions
Bis(4-methylbenzyloxy)methane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.
Substitution: The aromatic rings in bis(4-methylbenzyloxy)methane can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nitration can be carried out using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: 4-methylbenzaldehyde or 4-methylbenzoic acid.
Reduction: Toluene or other simpler hydrocarbons.
Substitution: Nitro derivatives or halogenated compounds.
科学的研究の応用
Bis(4-methylbenzyloxy)methane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of polymers and other advanced materials.
作用機序
The mechanism of action of bis(4-methylbenzyloxy)methane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
類似化合物との比較
Similar Compounds
- Bis(4-methylbenzyl)methane
- Bis(4-methylphenyl)methane
- Bis(4-methylbenzyloxy)ethane
Uniqueness
Bis(4-methylbenzyloxy)methane is unique due to the presence of two 4-methylbenzyloxy groups, which impart distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.
特性
CAS番号 |
65201-78-7 |
|---|---|
分子式 |
C17H20O2 |
分子量 |
256.34 g/mol |
IUPAC名 |
1-methyl-4-[(4-methylphenyl)methoxymethoxymethyl]benzene |
InChI |
InChI=1S/C17H20O2/c1-14-3-7-16(8-4-14)11-18-13-19-12-17-9-5-15(2)6-10-17/h3-10H,11-13H2,1-2H3 |
InChIキー |
CLEYGTDICQNEND-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)COCOCC2=CC=C(C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-Naphthalenecarboxamide, N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-4-[[4-[ethyl(2-hydroxyethyl)amino]-2-methylphenyl]imino]-1,4-dihydro-1-oxo-](/img/structure/B14486116.png)

![[(2S,5R)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]methanol](/img/structure/B14486128.png)
![7-(3-Hydroxy-6-oxabicyclo[3.1.0]hexan-2-yl)heptanoic acid](/img/structure/B14486135.png)


![5,8-Bis(chloromethyl)-2,2-dimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridine](/img/structure/B14486142.png)


